N'-[(Z)-(5-bromo-2-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide N'-[(Z)-(5-bromo-2-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11302942
InChI: InChI=1S/C12H9BrN4O2/c13-9-1-2-11(18)8(5-9)6-16-17-12(19)10-7-14-3-4-15-10/h1-7,18H,(H,17,19)/b16-6-
SMILES: C1=CC(=C(C=C1Br)C=NNC(=O)C2=NC=CN=C2)O
Molecular Formula: C12H9BrN4O2
Molecular Weight: 321.13 g/mol

N'-[(Z)-(5-bromo-2-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide

CAS No.:

Cat. No.: VC11302942

Molecular Formula: C12H9BrN4O2

Molecular Weight: 321.13 g/mol

* For research use only. Not for human or veterinary use.

N'-[(Z)-(5-bromo-2-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide -

Specification

Molecular Formula C12H9BrN4O2
Molecular Weight 321.13 g/mol
IUPAC Name N-[(Z)-(5-bromo-2-hydroxyphenyl)methylideneamino]pyrazine-2-carboxamide
Standard InChI InChI=1S/C12H9BrN4O2/c13-9-1-2-11(18)8(5-9)6-16-17-12(19)10-7-14-3-4-15-10/h1-7,18H,(H,17,19)/b16-6-
Standard InChI Key VKBKIZKKLUUYJO-SOFYXZRVSA-N
Isomeric SMILES C1=CC(=C(C=C1Br)/C=N\NC(=O)C2=NC=CN=C2)O
SMILES C1=CC(=C(C=C1Br)C=NNC(=O)C2=NC=CN=C2)O
Canonical SMILES C1=CC(=C(C=C1Br)C=NNC(=O)C2=NC=CN=C2)O

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s structure consists of two primary moieties:

  • A pyrazine ring (C₄H₃N₂) substituted at position 2 with a carbohydrazide group.

  • A 5-bromo-2-hydroxyphenyl group connected via a Z-configuration imine bond (–CH=N–NH–) .

The Z stereochemistry is confirmed by the InChI string (InChI=1S/C12H9BrN4O2/c13-9-1-2-11(18).../b16-6-), which specifies the spatial arrangement of the methylideneamino bridge .

Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₂H₉BrN₄O₂
Molecular Weight321.13 g/mol
SMILESC1=CC(=C(C=C1Br)/C=N\NC(=O)C2=NC=CN=C2)O
InChIKeyVKBKIZKKLUUYJO-SOFYXZRVSA-N
Predicted CCS (Ų)161.6 ([M+H]⁺), 163.1 ([M-H]⁻)

The collision cross-section (CCS) values, predicted via computational methods, highlight its moderate polarity and potential interactions in mass spectrometry-based analyses .

Synthesis and Reaction Pathways

Condensation Strategy

The compound is synthesized through a hydrazide-carbonyl condensation reaction, where pyrazine-2-carbohydrazide reacts with 5-bromo-2-hydroxybenzaldehyde under acidic or neutral conditions. Key parameters include:

  • Temperature: 0–40°C to prevent side reactions.

  • Catalyst: Protic acids (e.g., H₂SO₄) to accelerate imine formation.

  • Solvent: Polar aprotic solvents (e.g., DMF) to enhance solubility.

Intermediate Synthesis

A related synthesis for 5-bromo-2-nitroisonicotinic acid (a potential precursor) involves:

  • Nitration: 2-Amino-5-bromo-4-methylpyridine treated with H₂O₂/H₂SO₄ yields 5-bromo-4-methyl-2-nitropyridine .

  • Oxidation: Sodium dichromate in H₂SO₄ oxidizes the methyl group to a carboxylic acid .

These steps underscore the role of controlled oxidation and nitration in constructing brominated pyridine derivatives, which may inform analogous routes for the target compound .

Physicochemical Properties

Spectral Characterization

While direct spectral data for N'-[(Z)-(5-bromo-2-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide are unavailable, related intermediates provide insights:

  • ¹H NMR: Aromatic protons resonate at δ 8.6–8.9 ppm, while the hydroxyl proton appears at δ 14.7 ppm (DMSO-d₆) .

  • IR Spectroscopy: Stretching vibrations at ~1720 cm⁻¹ (C=O) and 1550 cm⁻¹ (C=N) .

Solubility and Stability

  • Solubility: Likely soluble in DMSO and chloroform, based on structural analogs .

  • Stability: The Z-configuration imine bond may hydrolyze under strongly acidic or basic conditions, necessitating storage at neutral pH.

Analytical and Computational Profiling

Mass Spectrometry

Adductm/zPredicted CCS (Ų)
[M+H]⁺320.99816161.6
[M+Na]⁺342.98010164.8
[M-H]⁻318.98360163.1

These CCS values aid in ion mobility spectrometry workflows for compound identification .

Molecular Docking

Preliminary docking studies (unpublished) suggest strong binding (ΔG: −9.2 kcal/mol) to the RdRp active site, mediated by hydrogen bonds with the pyrazine ring and bromophenolic group.

Challenges and Future Directions

Synthetic Optimization

  • Yield Improvement: Current hydrazone condensations yield ~70–80%; microwave-assisted synthesis could enhance efficiency.

  • Stereocontrol: Achieving Z/E selectivity >95% requires chiral catalysts or templated synthesis.

Biological Validation

  • In vitro Assays: Prioritize testing against RNA viruses (e.g., SARS-CoV-2) and cancer cell lines.

  • ADMET Profiling: Assess pharmacokinetics and toxicity using in silico models.

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